molecular formula C11H16ClN3O2 B2692416 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide CAS No. 1155008-62-0

2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide

Cat. No. B2692416
CAS RN: 1155008-62-0
M. Wt: 257.72
InChI Key: UREQHJJZRUAOPP-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide” is a complex organic molecule. It contains an acetamide group (a functional group consisting of an acyl group attached to nitrogen), a chloro group, and a tetrahydroindazole group (a type of heterocyclic compound). The presence of these functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroindazole group suggests that part of the molecule is cyclic, while the acetamide and chloro groups are likely to be attached to this ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acetamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The chloro group might be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Metabolic Pathways and Enzymatic Interactions

The metabolism of chloroacetamide herbicides, including compounds structurally similar to 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide, has been studied to understand their transformation and activation pathways. These compounds undergo metabolic activation involving complex pathways leading to DNA-reactive products. The study by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes reveals insights into the metabolic activation pathways that involve cytochrome P450 enzymes, such as CYP3A4 and CYP2B6. This research points to the critical role of metabolic processes in determining the toxicological profiles of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Herbicidal Activity and Environmental Impact

Chloroacetamide derivatives, including compounds with structural similarities to 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide, are used as pre-emergent herbicides for controlling annual grasses and broad-leaved weeds in various crops. The study by Weisshaar & Böger (1989) discusses the mechanism of action of chloroacetamide herbicides, highlighting their inhibition of fatty acid synthesis in algae as a model for understanding herbicidal activity. This research contributes to our understanding of the environmental impact of such compounds on non-target species (Weisshaar & Böger, 1989).

Photovoltaic and Optical Properties

The exploration of compounds for potential application in dye-sensitized solar cells (DSSCs) includes the study of benzothiazolinone acetamide analogs, which share functional groups with 2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide. Mary et al. (2020) investigate the vibrational spectra, electronic properties, and photovoltaic efficiency of such analogs, demonstrating their light harvesting efficiency and potential as photosensitizers in DSSCs. This research opens avenues for the application of related compounds in renewable energy technologies (Mary et al., 2020).

Crystallography and Molecular Structure

The study of crystal and molecular structures provides fundamental insights into the properties and potential applications of compounds. Research on N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid by Chi et al. (2018) showcases the importance of crystallography in understanding the intermolecular interactions and stability of compounds. Such studies are crucial for the design of materials with desired physical and chemical properties (Chi, Wang, Jin, Wang, Zhao, & Tao, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. This could include experimental studies, computational modeling, and potentially even clinical trials if the compound is intended to be used as a drug .

properties

IUPAC Name

2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c12-6-11(17)14-9-2-1-3-10-8(9)7-13-15(10)4-5-16/h7,9,16H,1-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREQHJJZRUAOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)CCO)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1h-indazol-4-yl]acetamide

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